

Technical Monograph: 2-Amino-5-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Amino-5-methoxypyridine

CAS No.: 10167-97-2

Cat. No.: B021397

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Subject: Physicochemical Characterization, Synthesis Strategy, and Analytical Validation CAS: 10167-97-2 | Molecular Weight: 124.14 g/mol [1][2]

Executive Summary

2-Amino-5-methoxypyridine (2-A-5-MP) is a critical heterocyclic building block in medicinal chemistry.[3] While its molecular weight of 124.14 g/mol is the fundamental stoichiometric parameter, its value lies in its bifunctionality. The C2-amino group serves as a nucleophile for amide coupling or Buchwald-Hartwig aminations, while the C5-methoxy group acts as an electron-donating substituent, modulating the basicity of the pyridine ring and influencing the metabolic stability of downstream pharmaceutical candidates.

This guide outlines the precise physicochemical data, a robust synthetic route avoiding common pitfalls, and a self-validating analytical protocol for purity assessment.

Physicochemical Profile

Accurate stoichiometric calculations in synthesis require precise physical constants. The following data is consolidated for laboratory reference.

Parameter	Value	Technical Note
Molecular Weight	124.14 g/mol	Monoisotopic Mass: 124.0637 Da
Molecular Formula	C ₆ H ₈ N ₂ O	
Appearance	Dark red oil / Low-melting solid	Tendency to supercool; often appears as a viscous oil at RT. [2]
Boiling Point	~250–260 °C (Predicted)	Decomposes at high temperatures; vacuum distillation recommended.
pKa (Conjugate Acid)	~6.0–6.5 (Predicted)	The methoxy group increases basicity relative to 2-aminopyridine.
Solubility	DMSO, Methanol, DCM	Moderate solubility in water; highly soluble in organic polar solvents.

Synthetic Methodology (The "How")

Causality & Strategy

Direct functionalization of the pyridine ring at the 5-position is challenging due to the electronic deactivation of the ring system relative to electrophilic attack, and the lack of activation for nucleophilic attack compared to the 2- and 4-positions.

A superior strategy involves Protection-Activation-Deprotection. We utilize 2-amino-5-bromopyridine as the starting material.[4][5] The amino group is protected as a pyrrole (using Paal-Knorr synthesis) to prevent side reactions during the vigorous methoxylation step.

Step-by-Step Protocol

Phase 1: Protection (Paal-Knorr Condensation)

- Reagents: 2-Amino-5-bromopyridine (1.0 eq), 2,5-Hexanedione (1.1 eq), p-TsOH (cat.), Toluene.

- Procedure: Reflux with a Dean-Stark trap to remove water. The amine condenses with the diketone to form the 2,5-dimethylpyrrole protecting group.
- Checkpoint: Monitor TLC for disappearance of the polar amine spot.

Phase 2: Methoxylation (Cu-Catalyzed Ullmann-type)

Rationale: The 5-bromo position is not sufficiently activated for simple nucleophilic aromatic substitution (

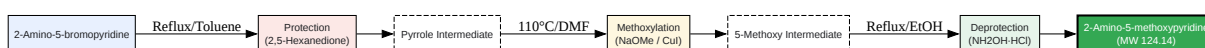
) with NaOMe alone. Copper catalysis lowers the activation energy.

- Reagents: Protected intermediate (1.0 eq), NaOMe (3.0 eq), CuI (0.1 eq), DMF or NMP.
- Procedure: Heat to 100–120°C under inert atmosphere ().
- Mechanism: The methoxide displaces the bromide facilitated by the copper center.
- Workup: Quench with water, extract with EtOAc.

Phase 3: Deprotection & Isolation

- Reagents: Hydroxylamine Hydrochloride (), Ethanol/Water.
- Procedure: Reflux. The hydroxylamine cleaves the pyrrole ring, regenerating the primary amine.
- Purification: Adjust pH to >10, extract with DCM. Vacuum distillation or column chromatography (DCM:MeOH) yields the target 2-A-5-MP.

Synthetic Workflow Diagram



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Figure 1: Three-stage synthetic pathway utilizing pyrrole protection to ensure regioselective methoxylation.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of 2-A-5-MP for pharmaceutical use, a multi-modal analytical approach is required. The molecular weight (124.[1][2][3][6]14) is the primary confirmation marker in Mass Spectrometry.

Method A: HPLC-MS/MS (Identity & Purity)

This method validates the compound based on retention time and mass-to-charge ratio ().

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 μ m, 4.6 x 100 mm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: ESI+ (Electrospray Ionization, Positive Mode).
- Validation Criteria:
 - Observed Parent Ion (): 125.15 \pm 0.5 Da.
 - Purity: >98% area under the curve (AUC) at 254 nm.

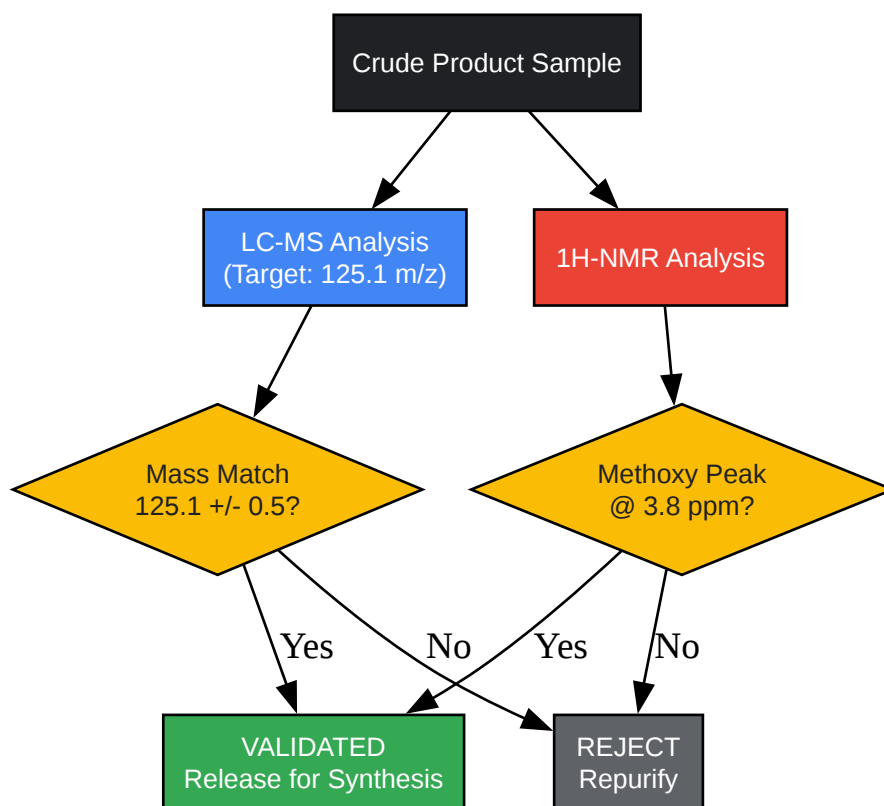
Method B: -NMR (Structural Confirmation)

Solvent:

or

- Diagnostic Signals:
 - ~3.7-3.8 ppm (Singlet, 3H): Methoxy group ().
 - ~5.5-6.0 ppm (Broad Singlet, 2H): Amino group (, exchangeable with).
 - ~6.4-7.8 ppm (Multiplets, 3H): Pyridine aromatic protons.

Analytical Logic Flow



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Figure 2: Decision matrix for validating **2-Amino-5-methoxypyridine** identity and purity.

Applications in Drug Development

The molecular weight of 124.14 makes 2-A-5-MP a "fragment-sized" building block, ideal for Fragment-Based Drug Discovery (FBDD).

- **Kinase Inhibitors:** The aminopyridine motif mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes. The 5-methoxy group can occupy hydrophobic pockets (selectivity filter).
- **Neurological Targets:** Used in the synthesis of ligands for GABA receptors and nicotinic acetylcholine receptors due to the pyridine nitrogen's ability to interact with cationic centers.
- **Agrochemicals:** Serves as a precursor for sulfonylurea herbicides where the pyridine ring enhances soil mobility and target specificity.

Safety & Handling

- **Hazards:** Irritant to eyes, respiratory system, and skin.^[2] Harmful if swallowed.^[2]
- **Storage:** Store under inert gas (Argon/Nitrogen) at 2–8°C. The amino group is susceptible to oxidation, which darkens the compound from yellow to dark red/brown over time.
- **MW Consideration in Safety:** As a low molecular weight amine, it may have significant vapor pressure; handle in a fume hood to avoid inhalation.

References

- PubChem. (2025).^[2] **2-Amino-5-methoxypyridine** (Compound Summary). National Center for Biotechnology Information. [\[Link\]](#)
- Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.^{[4][5]} (Describes the protection/methoxylation route). [\[Link\]](#)

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Sources

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